3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine
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Overview
Description
3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a trifluoromethyl group and an ethoxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties .
Preparation Methods
The synthesis of 3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine typically involves the reaction of azetidine with 2,2,2-trifluoro-1-methyl-ethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control and solvent selection .
Chemical Reactions Analysis
3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine undergoes various chemical reactions due to the presence of the azetidine ring and the trifluoromethyl group. Common reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.
Scientific Research Applications
3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine can be compared to other azetidine derivatives and trifluor
Properties
Molecular Formula |
C6H10F3NO |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)azetidine |
InChI |
InChI=1S/C6H10F3NO/c1-4(6(7,8)9)11-5-2-10-3-5/h4-5,10H,2-3H2,1H3 |
InChI Key |
SODVEOFMHDTURM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1CNC1 |
Origin of Product |
United States |
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